molecular formula C10H13NO B1287003 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine CAS No. 1267419-75-9

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine

Cat. No.: B1287003
CAS No.: 1267419-75-9
M. Wt: 163.22 g/mol
InChI Key: WPJCGUWQRNXXSQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with a molecular formula of C10H13NO. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound features a seven-membered ring containing both nitrogen and oxygen atoms, making it an interesting subject for chemical and pharmacological studies.

Biochemical Analysis

Biochemical Properties

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes. Additionally, this compound may also bind to specific receptors, altering their signaling pathways and contributing to its biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it has demonstrated the ability to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound can affect the expression of genes involved in critical cellular processes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it may undergo degradation under certain circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to sustained effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are crucial for understanding the potential long-term implications of using this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into different metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further impacting cellular and physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cells. Once inside the cells, this compound may interact with intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
  • 2,2-Dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
  • 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine

Comparison: Compared to these similar compounds, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 7th position. This structural difference can influence its chemical reactivity and biological activity, making it a distinct compound in the benzoxazepine family .

Properties

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-4-10-9(7-8)11-5-2-6-12-10/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCGUWQRNXXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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